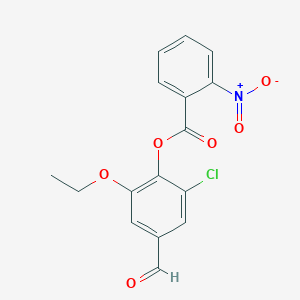
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime, also known as EPPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EPPO has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
作用機序
The exact mechanism of action of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In animal studies, this compound has been shown to improve cognitive function and reduce neuronal cell death in models of neurodegenerative diseases.
実験室実験の利点と制限
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential. Some potential future directions for this compound research include:
1. Investigating the effects of this compound on other signaling pathways and enzymes involved in inflammation and oxidative stress.
2. Studying the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Examining the pharmacokinetics and pharmacodynamics of this compound to better understand its safety and efficacy in humans.
4. Developing novel formulations of this compound to improve its solubility and bioavailability.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand its therapeutic potential and develop novel treatments for various diseases.
合成法
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime can be synthesized through a multi-step process involving the reaction of 4-ethylbenzaldehyde with pyrrole and subsequent oxidation and oximation reactions. The resulting compound can be purified through column chromatography to obtain pure this compound.
科学的研究の応用
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been studied extensively in various scientific fields, including pharmacology, biochemistry, and neurology. In pharmacology, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage. In neurology, this compound has been found to have neuroprotective effects by preventing neuronal cell death and improving cognitive function.
特性
IUPAC Name |
N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-4-13-5-7-15(8-6-13)17-11(2)9-14(10-16-18)12(17)3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVZJITFCIQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

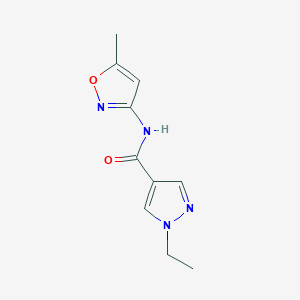
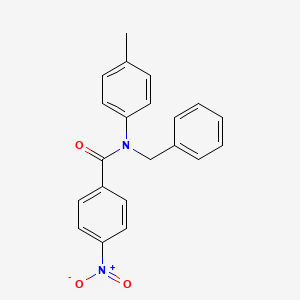

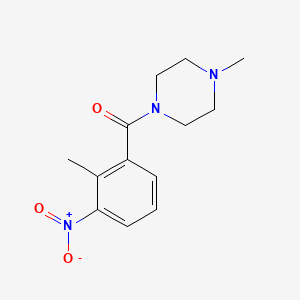
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)
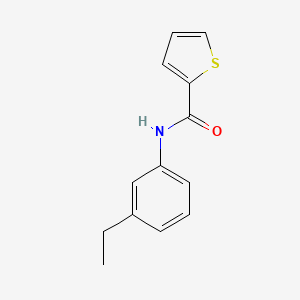
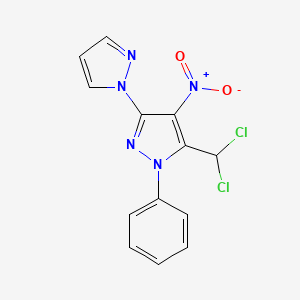
![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)

![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
